3-(Pyrimidin-5-ylamino)benzenesulfonamide
Overview
Description
3-(Pyrimidin-5-ylamino)benzenesulfonamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a pyrimidine ring attached to a benzenesulfonamide moiety. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-5-ylamino)benzenesulfonamide typically involves the reaction of pyrimidine derivatives with benzenesulfonamide under specific conditions. One common method includes the use of chloroacetamide derivatives, which undergo intramolecular cyclization rearrangement reactions when treated with ammonium . The reaction conditions often involve the use of solvents such as ethanol and water, and the products are typically crystallized from ethanol to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-5-ylamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve different solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as sulfonic acids, amines, and substituted benzenesulfonamides. These products have diverse applications in medicinal chemistry and other scientific fields .
Scientific Research Applications
3-(Pyrimidin-5-ylamino)benzenesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-5-ylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase IX. By inhibiting this enzyme, the compound disrupts the pH regulation in tumor cells, leading to apoptosis and reduced cell proliferation . The compound’s ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Pyrimidin-5-ylamino)benzenesulfonamide include other benzenesulfonamide derivatives and pyrimidine-based drugs. Examples include:
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Pyrimidine-based anticancer agents: Compounds that share the pyrimidine core structure and are used in cancer therapy.
Uniqueness
What sets this compound apart from similar compounds is its dual functionality, combining the properties of both pyrimidine and benzenesulfonamide. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .
Properties
Molecular Formula |
C10H10N4O2S |
---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
3-(pyrimidin-5-ylamino)benzenesulfonamide |
InChI |
InChI=1S/C10H10N4O2S/c11-17(15,16)10-3-1-2-8(4-10)14-9-5-12-7-13-6-9/h1-7,14H,(H2,11,15,16) |
InChI Key |
BDRCHJKKWCTCJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC2=CN=CN=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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